1-Ethynylcyclohexylamine

Description

The exact mass of the compound 1-Ethynylcyclohexylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethynylcyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynylcyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

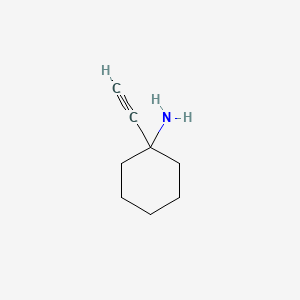

Structure

3D Structure

Properties

IUPAC Name |

1-ethynylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-8(9)6-4-3-5-7-8/h1H,3-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKOYYDQISQOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067554 | |

| Record name | Cyclohexanamine, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30389-18-5 | |

| Record name | 1-Ethynylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30389-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030389185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYNYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z445AV6Q6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynylcyclohexylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclohexylamine is a versatile bifunctional molecule integrating a reactive terminal alkyne and a primary amine on a cyclohexyl scaffold. This unique structural combination makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocycles and as a precursor for novel therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of 1-Ethynylcyclohexylamine, detailed synthetic protocols, an exploration of its reactivity, and a discussion of its current and potential applications in medicinal chemistry and materials science. Emphasis is placed on the practical aspects of handling, safety, and the rationale behind its use in various synthetic strategies.

Introduction

1-Ethynylcyclohexylamine, with the CAS number 30389-18-5, is a colorless to light yellow liquid that possesses a unique combination of functional groups: a primary amine and a terminal alkyne. This duality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures. The cyclohexyl ring provides a non-polar, rigid scaffold that can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

The presence of the ethynyl group is of particular interest in modern drug discovery. Terminal alkynes are key participants in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles.[1] This bioorthogonal reaction has become a powerful tool for lead discovery and optimization.[1] Furthermore, the primary amine serves as a nucleophile and a basic center, enabling a host of classical and contemporary organic reactions.

This technical guide aims to serve as a detailed resource for researchers and professionals working with or considering the use of 1-Ethynylcyclohexylamine. It will delve into its fundamental properties, provide practical guidance on its synthesis and handling, and showcase its utility in various research and development contexts.

Chemical Structure and Properties

The structural and physical properties of 1-Ethynylcyclohexylamine are fundamental to understanding its reactivity and potential applications.

Molecular Structure

The structure of 1-Ethynylcyclohexylamine consists of a cyclohexane ring with both an ethynyl (-C≡CH) and an amino (-NH2) group attached to the same carbon atom (C1).

Caption: 2D representation of the 1-Ethynylcyclohexylamine molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethynylcyclohexylamine is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | [2][3][4] |

| Molecular Weight | 123.20 g/mol | [2][5] |

| CAS Number | 30389-18-5 | [2][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 65-66 °C at 20 mmHg | [2][5] |

| Density | 0.913 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.482 | [2] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |

| pKa | 7.76 ± 0.70 (Predicted) |

Spectral Data

Spectroscopic data is essential for the identification and characterization of 1-Ethynylcyclohexylamine.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Ethynylcyclohexylamine will exhibit characteristic absorption bands. The N-H stretching of the primary amine typically appears as a doublet in the range of 3300-3500 cm⁻¹. The C≡C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹ (sharp), and the C≡C stretch is found near 2100 cm⁻¹ (weak). The C-N stretch will be present in the 1020-1250 cm⁻¹ region.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show a characteristic signal for the acetylenic proton (-C≡C-H) around δ 2.0-3.0 ppm. The protons of the cyclohexyl ring will appear as a complex multiplet in the δ 1.0-2.0 ppm region. The protons of the amino group (-NH₂) will give a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will display signals for the two sp-hybridized carbons of the alkyne group (δ 65-90 ppm). The carbons of the cyclohexyl ring will resonate in the aliphatic region (δ 20-50 ppm), and the carbon attached to the nitrogen will be further downfield.[4]

-

Synthesis of 1-Ethynylcyclohexylamine

The synthesis of 1-Ethynylcyclohexylamine is typically achieved through the addition of an ethynyl group to a cyclohexanone precursor, followed by amination. A common and effective method is the Strecker synthesis adapted for alkynes.

Synthetic Workflow: A Modified Strecker Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of 1-Ethynylcyclohexylamine.

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-乙炔基环己基胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-ethynylcyclohexylamine [webbook.nist.gov]

- 4. 1-Ethynylcyclohexylamine | C8H13N | CID 121691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 30389-18-5 | Fisher Scientific [fishersci.com]

- 6. 1-ETHYNYLCYCLOHEXYLAMINE CAS#: 30389-18-5 [m.chemicalbook.com]

1-Ethynylcyclohexylamine CAS number 30389-18-5 characterization

An In-Depth Technical Guide to the Characterization of 1-Ethynylcyclohexylamine (CAS: 30389-18-5)

Introduction

1-Ethynylcyclohexylamine, identified by CAS number 30389-18-5, is a versatile bifunctional molecule featuring a primary amine and a terminal alkyne moiety on a cyclohexane scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex cyclic and heterocyclic systems.[1][2] For researchers in medicinal chemistry and drug development, the terminal alkyne provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for forging new molecular entities with potential therapeutic applications.[3][4]

This guide serves as a comprehensive technical resource for scientists and development professionals, detailing the essential physicochemical properties and a multi-technique approach to the structural characterization and purity assessment of 1-Ethynylcyclohexylamine. As a Senior Application Scientist, the emphasis here is not just on the data itself, but on the causal logic behind the selection of analytical methods and the interpretation of their results, ensuring a robust and validated understanding of this important chemical intermediate.

Part 1: Core Physicochemical & Structural Properties

A foundational understanding of a molecule's physical properties is critical for its synthesis, purification, handling, and formulation. 1-Ethynylcyclohexylamine is typically encountered as a colorless to pale yellow or brown liquid that is sensitive to air.[5][6][7] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 30389-18-5 | [8] |

| Molecular Formula | C₈H₁₃N | [1][8][9] |

| Molecular Weight | 123.20 g/mol | [1][8][10] |

| Appearance | Colorless to light yellow/pale brown liquid | [5][6] |

| Density | 0.913 g/mL at 25 °C | [2][5] |

| Boiling Point | 65-66 °C @ 20 mmHg; 162.8 °C @ 760 mmHg | [5][9][11] |

| Refractive Index | n20/D 1.482 | [2][5] |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| pKa (Predicted) | 7.76 ± 0.70 | [5] |

| Sensitivity | Air Sensitive | [5][7] |

Part 2: Proposed Synthesis & Purification Workflow

While specific synthetic preparations are proprietary, a logical and common route to α-aminoalkynes involves the addition of a metal acetylide to an imine or a related precursor. A plausible laboratory-scale synthesis can be conceptualized starting from cyclohexanone. This demonstrates the application of fundamental organic chemistry principles to construct the target molecule.

Caption: Proposed synthetic and purification workflow for 1-Ethynylcyclohexylamine.

Purification Protocol: Vacuum Distillation

Causality: The boiling point of 1-Ethynylcyclohexylamine at atmospheric pressure is relatively high (162.8 °C), which could lead to thermal degradation.[11] Vacuum distillation is the chosen method because it lowers the boiling point significantly (65-66 °C at 20 mmHg), allowing for efficient purification without compromising the compound's integrity.[5][9]

-

Setup: Assemble a standard vacuum distillation apparatus with a short path head, a thermometer, a receiving flask, and a cold trap. Ensure all glassware is dry.

-

System Check: Connect the apparatus to a vacuum pump with a pressure gauge. Ensure the system can achieve and hold a stable vacuum of ~20 mmHg.

-

Charging the Flask: Charge the crude 1-Ethynylcyclohexylamine into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Distillation: Begin heating the distillation flask gently using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at 65-66 °C under a stable vacuum of 20 mmHg.

-

Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool completely before slowly reintroducing air. Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5][12]

Part 3: Spectroscopic Characterization - The Analytical Cornerstone

A combination of spectroscopic techniques is required for unambiguous structure elucidation and identity confirmation. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR confirms the presence and connectivity of different types of protons, while ¹³C NMR provides information about the carbon skeleton, including the characteristic quaternary and alkyne carbons.

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| Acetylenic C-H | ~2.1 - 2.4 | N/A | Deshielded by the alkyne's magnetic anisotropy. |

| C ≡CH | N/A | ~88 - 90 | Characteristic sp-hybridized carbon chemical shift. |

| C≡C H | N/A | ~70 - 72 | Characteristic sp-hybridized carbon chemical shift. |

| Quaternary C -NH₂ | N/A | ~50 - 55 | sp³ carbon bonded to the electron-withdrawing amine group. |

| Cyclohexyl CH ₂ | ~1.2 - 1.8 | ~20 - 40 | Overlapping multiplets for the aliphatic ring protons. |

| NH ₂ | ~1.5 - 2.5 (broad) | N/A | Broad, variable signal; exchangeable with D₂O.[13] |

Protocol for NMR Sample Preparation and Analysis

-

Sample Prep: Dissolve ~10-20 mg of 1-Ethynylcyclohexylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. To confirm the NH₂ peak, add a drop of D₂O to the tube, shake, and re-acquire the spectrum; the NH₂ signal should disappear.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally sensitive for identifying specific functional groups based on their characteristic vibrational frequencies. For this molecule, it provides definitive evidence for the primary amine (N-H bonds) and the terminal alkyne (C≡C and ≡C-H bonds).[13]

Characteristic IR Absorptions

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| N-H Stretch (Asymmetric & Symmetric) | 3350 - 3450 | Two sharp, medium-intensity bands (primary amine)[13] |

| ≡C-H Stretch | ~3300 | Sharp, strong band[13] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, multiple bands |

| C≡C Stretch | 2100 - 2140 | Sharp, weak-to-medium intensity band |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium, broad band |

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a single drop of neat 1-Ethynylcyclohexylamine liquid directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For amines, the dominant fragmentation pathway is α-cleavage, which is a highly reliable diagnostic tool.[13]

Caption: Proposed primary fragmentation pathways for 1-Ethynylcyclohexylamine in MS.

Expected Mass-to-Charge (m/z) Fragments

| m/z Value | Identity | Notes |

| 123 | [M]⁺ | Molecular ion.[10] |

| 122 | [M-H]⁺ | Loss of a hydrogen atom. |

| 98 | [M-C₂H₃]⁺ | Result of α-cleavage (loss of ethynyl radical). |

| 94 | [M-C₂H₅]⁺ | Result of α-cleavage (loss of ethyl radical from the ring). |

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Prep: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~50°C and ramping to ~250°C at 10-20°C/min.

-

MS Method: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 200.

-

Analysis: Identify the peak corresponding to 1-Ethynylcyclohexylamine in the total ion chromatogram and analyze its corresponding mass spectrum, identifying the molecular ion and key fragments.

Part 4: Purity Assessment via Gas Chromatography (GC)

Causality: For applications in synthesis and drug development, purity is paramount. GC with a Flame Ionization Detector (GC-FID) is a robust, quantitative method for assessing the purity of volatile compounds like 1-Ethynylcyclohexylamine, as commercial sources typically specify a purity of >97.5%.[6]

Protocol for GC-FID Purity Analysis

-

Instrumentation: Use a GC system equipped with an FID detector and a non-polar capillary column.

-

Sample Preparation: Prepare the sample as described for GC-MS.

-

Method: Inject 1 µL of the sample solution. Use the same temperature program as the GC-MS method.

-

Quantification: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of 1-Ethynylcyclohexylamine by the total peak area of all components and multiplying by 100%.

Part 5: Safety, Handling, and Storage

Trustworthiness: A self-validating protocol must include rigorous safety procedures. 1-Ethynylcyclohexylamine is a hazardous chemical, and adherence to safety protocols is non-negotiable.

GHS Hazard Summary [10]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable Liquid, Cat. 3 | Flame | H226: Flammable liquid and vapor |

| Skin Corrosion, Cat. 1B | Corrosion | H314: Causes severe skin burns and eye damage |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood. Ensure that an eyewash station and safety shower are immediately accessible.[14] Use explosion-proof ventilation and electrical equipment.[15]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles along with a face shield.[14]

-

Handling: Ground all containers and transfer equipment to prevent static discharge.[15] Use only non-sparking tools. Keep away from heat, sparks, open flames, and other ignition sources. Avoid inhalation of vapors and any contact with skin or eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14] The compound is air-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[5][7] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.

References

-

Chemsrc. (n.d.). 1-Ethynylcyclohexanamine | CAS#:30389-18-5. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121691, 1-Ethynylcyclohexylamine. Retrieved from [Link][10]

-

Safety Data Sheet. (n.d.). Generic Safety Data Sheet Information. (Sourced from aggregated safety data).[15]

-

Wiley Science Solutions. (n.d.). SpectraBase: 1-Ethynylcyclohexylamine. Retrieved from [Link][16]

-

GFS Chemicals. (n.d.). GFS Organics Modern Acetylene Chemistry for Research and Applied Technology. Retrieved from Thomasnet.[3]

-

LibreTexts Chemistry. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link][13]

-

G. C. B. Harriman. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link][4]

Sources

- 1. 1-Ethynylcyclohexylamine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. 1-Ethynylcyclohexylamine 98 30389-18-5 [sigmaaldrich.com]

- 3. cdn.thomasnet.com [cdn.thomasnet.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 30389-18-5 | CAS DataBase [chemicalbook.com]

- 6. 1-Ethynylcyclohexylamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. labfind.co.kr [labfind.co.kr]

- 8. scbt.com [scbt.com]

- 9. CAS RN 30389-18-5 | Fisher Scientific [fishersci.com]

- 10. 1-Ethynylcyclohexylamine | C8H13N | CID 121691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Ethynylcyclohexanamine | CAS#:30389-18-5 | Chemsrc [chemsrc.com]

- 12. 30389-18-5|1-Ethynylcyclohexanamine|BLD Pharm [bldpharm.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. spectrabase.com [spectrabase.com]

The Synthesis and Discovery of 1-Ethynylcyclohexylamine: A Technical Guide

This guide provides an in-depth technical exploration of 1-Ethynylcyclohexylamine, a significant propargylamine derivative. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core synthetic pathways, the scientific rationale behind the methodological choices, and the historical context of its discovery.

Introduction: The Significance of the Propargylamine Moiety

Propargylamines, organic compounds featuring an amino group attached to a propargyl group (HC≡C-CH₂-), are pivotal building blocks in modern organic and medicinal chemistry. Their unique structural and electronic properties, conferred by the presence of the carbon-carbon triple bond, render them highly versatile intermediates for the synthesis of a diverse array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. The rigid, linear geometry of the alkyne moiety often imparts favorable conformational constraints in drug candidates, enhancing their binding affinity to biological targets. 1-Ethynylcyclohexylamine, with its characteristic cyclohexyl ring, represents a valuable member of this class, finding applications in the synthesis of complex molecular architectures, including spiro compounds and potential therapeutic agents.[1]

Strategic Synthesis of 1-Ethynylcyclohexylamine: A Two-Step Approach

The most logical and established synthetic route to 1-Ethynylcyclohexylamine commences with the readily available starting material, cyclohexanone. The synthesis is strategically divided into two primary transformations: the introduction of the ethynyl group via an alkynylation reaction, followed by the installation of the amine functionality.

Step 1: Ethynylation of Cyclohexanone to 1-Ethynylcyclohexanol

The foundational step in the synthesis of 1-Ethynylcyclohexylamine is the formation of its immediate precursor, 1-ethynylcyclohexanol. This is achieved through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. This classic transformation, a variant of the Favorskii reaction, is a robust and well-documented method for the formation of propargyl alcohols.[2]

Reaction Mechanism: The reaction proceeds via the deprotonation of acetylene by a strong base, typically an alkali metal hydroxide or amide in liquid ammonia, to generate the highly nucleophilic acetylide anion. This anion then attacks the carbonyl carbon of cyclohexanone, leading to the formation of an alkoxide intermediate. Subsequent protonation during aqueous workup yields the desired 1-ethynylcyclohexanol.

Experimental Protocol: Synthesis of 1-Ethynylcyclohexanol

Materials:

-

Cyclohexanone

-

Acetylene gas

-

Sodium amide (NaNH₂) or Potassium hydroxide (KOH)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

-

A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal to generate sodium amide in situ. The completion of the reaction is indicated by a color change from deep blue to gray.

-

Acetylene gas is bubbled through the stirred suspension of sodium amide in liquid ammonia to form sodium acetylide.

-

A solution of cyclohexanone in anhydrous diethyl ether or THF is added dropwise to the reaction mixture at -33 °C (the boiling point of liquid ammonia).

-

The reaction is stirred for several hours to ensure complete conversion.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethynylcyclohexanol.

-

The crude product can be purified by vacuum distillation.

Step 2: Conversion of 1-Ethynylcyclohexanol to 1-Ethynylcyclohexylamine via the Ritter Reaction

The transformation of the tertiary alcohol, 1-ethynylcyclohexanol, to the primary amine, 1-Ethynylcyclohexylamine, is efficiently accomplished through the Ritter reaction. This powerful method allows for the direct amination of a carbocation intermediate generated from the alcohol in the presence of a nitrile and a strong acid.

Reaction Mechanism: The Ritter reaction is initiated by the protonation of the hydroxyl group of 1-ethynylcyclohexanol by a strong acid (e.g., sulfuric acid), followed by the elimination of a water molecule to form a stable tertiary carbocation. This carbocation is then trapped by the nucleophilic nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide, in this case, N-(1-ethynylcyclohexyl)acetamide. Finally, hydrolysis of the amide under acidic or basic conditions furnishes the target primary amine, 1-Ethynylcyclohexylamine.

Experimental Protocol: Synthesis of 1-Ethynylcyclohexylamine

Part A: Synthesis of N-(1-ethynylcyclohexyl)acetamide

Materials:

-

1-Ethynylcyclohexanol

-

Acetonitrile

-

Concentrated sulfuric acid

-

Ice

-

Sodium carbonate solution (saturated)

-

Dichloromethane

Procedure:

-

A solution of 1-ethynylcyclohexanol in acetonitrile is cooled to 0 °C in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium carbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude N-(1-ethynylcyclohexyl)acetamide.

-

The crude product can be purified by recrystallization or column chromatography.

Part B: Hydrolysis of N-(1-ethynylcyclohexyl)acetamide

Materials:

-

N-(1-ethynylcyclohexyl)acetamide

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution

-

Diethyl ether

-

Sodium hydroxide (pellets)

Procedure:

-

The crude N-(1-ethynylcyclohexyl)acetamide is refluxed in an excess of aqueous hydrochloric acid or sodium hydroxide solution for several hours.

-

The reaction mixture is cooled and made basic by the addition of sodium hydroxide pellets.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous potassium carbonate.

-

The solvent is removed under reduced pressure, and the resulting 1-Ethynylcyclohexylamine can be purified by vacuum distillation.

Discovery and Historical Context

The discovery of 1-Ethynylcyclohexylamine is intrinsically linked to the development of the sedative-hypnotic drug, ethinamate (1-ethynylcyclohexyl carbamate).[3] Ethinamate was synthesized in the 1950s as a non-barbiturate alternative for the treatment of insomnia.[4] The synthesis of ethinamate involves the reaction of 1-ethynylcyclohexanol with phosgene and ammonia.[3]

It is highly probable that 1-Ethynylcyclohexylamine was first synthesized and characterized during the extensive research and development of ethinamate and related compounds. Metabolic studies of ethinamate would have likely investigated the hydrolysis of the carbamate functional group, which would lead to the formation of 1-ethynylcyclohexanol and potentially 1-Ethynylcyclohexylamine through further biotransformation pathways. While a singular, seminal publication detailing the "discovery" of 1-Ethynylcyclohexylamine is not readily apparent, its existence as a key chemical intermediate and potential metabolite became evident within the context of pharmaceutical research in the mid-20th century.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | |

| Molecular Weight | 123.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 65-66 °C at 20 mmHg | |

| Density | 0.913 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.482 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the amine protons (which may be broad and exchangeable with D₂O), and a singlet for the acetylenic proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the cyclohexyl ring, and two distinct signals for the sp-hybridized carbons of the ethynyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch around 2100 cm⁻¹ (which may be weak), and N-H stretching bands in the region of 3300-3400 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

1-Ethynylcyclohexylamine serves as a versatile intermediate in the synthesis of more complex molecules. The primary amine provides a nucleophilic center for a variety of reactions, including acylation, alkylation, and the formation of imines. The terminal alkyne is amenable to a wide range of transformations, such as:

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

-

Mannich-type Reactions: The acetylenic proton can be involved in reactions to form more complex propargylamines.

The unique combination of a primary amine and a terminal alkyne on a cyclohexyl scaffold makes 1-Ethynylcyclohexylamine a valuable building block for the construction of novel heterocyclic systems and spirocyclic compounds with potential biological activity.[1]

Conclusion

1-Ethynylcyclohexylamine is a valuable and versatile propargylamine derivative with a straightforward and scalable synthetic pathway from cyclohexanone. Its discovery is closely intertwined with the development of early non-barbiturate sedatives. The presence of both a primary amine and a terminal alkyne on a rigid cyclohexyl scaffold provides a rich platform for further chemical modifications, making it an important building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, historical context, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

-

Ethinamate. In: Wikipedia. Retrieved from [Link]

-

Ethinamate. In: PubChem. Retrieved from [Link]

-

1-Ethynylcyclohexanol. In: Wikipedia. Retrieved from [Link]

-

Ritter Reaction. In: Organic Chemistry Portal. Retrieved from [Link]

- Process for preparing 1-ethynylcyclohexanol and homologues. (1961). U.S.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 3. Ritter Reaction | NROChemistry [nrochemistry.com]

- 4. EP3057942A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

Physical properties of 1-Ethynylcyclohexylamine boiling point density

An In-depth Technical Guide to the Physical Properties of 1-Ethynylcyclohexylamine

Introduction: The Utility of a Versatile Building Block

1-Ethynylcyclohexylamine, a bifunctional molecule featuring a primary amine and a terminal alkyne on a cyclohexane scaffold, serves as a valuable intermediate in synthetic organic chemistry. Its unique structural motifs allow for its application in the synthesis of complex bicyclic and tetracyclic compounds, making it a compound of interest for researchers in medicinal chemistry and materials science.[1] An accurate understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in reaction engineering, process scale-up, and the development of novel molecular architectures.

This guide provides a comprehensive technical overview of the boiling point and density of 1-Ethynylcyclohexylamine. It moves beyond a simple recitation of values to explore the causality behind experimental methodologies, ensuring that researchers, scientists, and drug development professionals can apply this knowledge with confidence and precision in their own work.

Part 1: Core Physicochemical Characteristics

The physical properties of a compound are dictated by its molecular structure—the combination of a compact, saturated cyclohexane ring, a polar amine group capable of hydrogen bonding, and a linear, electron-rich ethynyl group. These features result in a compound that is a liquid at ambient temperatures with a moderate boiling point and a density slightly less than that of water.[1]

A summary of the key quantitative data is presented below for rapid reference.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 65-66 °C | at 20 mmHg | [1][2] |

| Density | 0.913 g/mL | at 25 °C | [1][2] |

| Molecular Formula | C₈H₁₃N | - | [2][3][4] |

| Molecular Weight | 123.20 g/mol | - | [1][3] |

| Refractive Index | n²⁰/D 1.482 | at 20 °C | [1] |

| Physical Form | Liquid | Ambient | [1] |

In-Depth Analysis of Boiling Point

The reported boiling point of 65-66 °C is measured under a reduced pressure of 20 mmHg.[1][2] This is a critical distinction. The use of vacuum distillation is standard practice for compounds, like amines, that may be susceptible to oxidation or decomposition at the higher temperatures required for boiling at atmospheric pressure. The intermolecular forces, primarily hydrogen bonding from the amine group and van der Waals forces from the cyclohexane ring, are significant enough that the atmospheric boiling point would be substantially higher, increasing the risk of thermal degradation. Reporting the boiling point at a specific, reduced pressure provides a reliable and reproducible characterization standard that preserves the integrity of the compound.

Part 2: Experimental Determination Protocols

The precise measurement of physical properties is foundational to chemical science. The following protocols are presented as self-validating systems, where meticulous control over experimental variables ensures the accuracy and reproducibility of the results.

Prerequisite: Sample Purity and Handling

Before any measurement, it is imperative to ensure the purity of the 1-Ethynylcyclohexylamine sample, as impurities can significantly alter physical properties. The commercially available standard is typically of 98% purity.[1] If higher purity is required, purification by vacuum distillation is the recommended method.

Safety Imperative: 1-Ethynylcyclohexylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][5] All handling and experimental procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a face shield, safety goggles, and chemical-resistant gloves, is mandatory.

Methodology 1: Boiling Point Determination by Vacuum Distillation

This protocol describes the determination of the boiling point at a controlled, reduced pressure.

Experimental Rationale: A short-path distillation apparatus is chosen to minimize sample loss and reduce the distance the vapor must travel, which is ideal for small-scale operations and viscous liquids. Precise pressure control and measurement are the most critical variables for an accurate determination.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a short-path distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints to ensure a proper seal.

-

Sample Charging: Charge the distillation flask with 1-Ethynylcyclohexylamine and a magnetic stir bar for smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Place a digital vacuum gauge between the cold trap and the distillation apparatus to monitor the system pressure accurately.

-

Pressure Regulation: Slowly evacuate the system. Use a bleed valve to carefully regulate the pressure until it is stable at 20 mmHg.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Data Acquisition: Observe the temperature at the still head. The boiling point is the temperature at which the first drop of distillate condenses on the thermometer bulb and falls into the receiving flask, with the pressure holding steady at 20 mmHg.

-

Recording: Record the stable temperature and pressure reading. For high accuracy, repeat the measurement to ensure consistency.

Methodology 2: Density Determination using a Pycnometer

This method provides a highly accurate determination of density by precisely measuring the mass of a known volume of the liquid.

Experimental Rationale: The use of a pycnometer, a flask with a precisely known volume, is a classic and reliable method for density determination. The protocol's validity hinges on the meticulous calibration of the pycnometer's volume and the stringent control of temperature, as density is highly temperature-dependent.

Step-by-Step Protocol:

-

Temperature Equilibration: Place the 1-Ethynylcyclohexylamine sample and a flask of deionized water in a constant-temperature water bath set to 25.0 ± 0.1 °C for at least 30 minutes.

-

Pycnometer Calibration:

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL).

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with the temperature-equilibrated deionized water, ensuring no air bubbles are present. Insert the stopper and wipe away any excess liquid.

-

Weigh the water-filled pycnometer (m₂).

-

Calculate the exact volume of the pycnometer (V) using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/mL): V = (m₂ - m₁) / ρ_water.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the temperature-equilibrated 1-Ethynylcyclohexylamine.

-

Weigh the sample-filled pycnometer (m₃).

-

-

Density Calculation: Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of 1-Ethynylcyclohexylamine.

Caption: Workflow for determining the boiling point and density of 1-Ethynylcyclohexylamine.

Conclusion

The physical properties of 1-Ethynylcyclohexylamine—specifically its boiling point of 65-66 °C at 20 mmHg and density of 0.913 g/mL at 25 °C—are defining characteristics for its storage, handling, and application in synthesis.[1][2] This guide has provided not only these values but also the robust, validated experimental protocols necessary for their determination. By understanding the causality behind these methods, from the necessity of vacuum distillation to the criticality of temperature control in densitometry, researchers are empowered to generate high-quality, reliable data essential for advancing the frontiers of chemical and pharmaceutical development.

References

-

1-Ethynylcyclohexylamine | C8H13N | CID 121691. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link][3]

-

1-ethynylcyclohexylamine. (n.d.). NIST WebBook. Retrieved from [Link][4]

Sources

An In-Depth Technical Guide to 1-Ethynylcyclohexylamine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Ethynylcyclohexylamine, a bifunctional building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and strategic applications, providing field-proven insights into its role in the construction of complex molecular architectures for pharmacologically relevant compounds.

Core Molecular Profile and Physicochemical Properties

1-Ethynylcyclohexylamine, identified by its CAS Number 30389-18-5, is a unique synthetic intermediate characterized by a rigid cyclohexyl scaffold functionalized with both a primary amine and a terminal alkyne. This distinct combination of a nucleophilic center and a reactive π-system on a well-defined three-dimensional core makes it a powerful tool for introducing molecular complexity.

Molecular Formula: C₈H₁₃N[1][2]

Molecular Weight: 123.20 g/mol [1][2]

The core physical and chemical properties of 1-Ethynylcyclohexylamine are summarized in the table below. This data is critical for its practical application in a laboratory setting, influencing choices regarding reaction solvents, purification methods, and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | 1-ethynylcyclohexan-1-amine | [1] |

| CAS Number | 30389-18-5 | [2] |

| Molecular Formula | C₈H₁₃N | [1][2] |

| Molecular Weight | 123.20 g/mol | [2] |

| Appearance | Colorless to pale brown liquid | Thermo Fisher Scientific |

| Density | 0.913 g/mL at 25 °C (lit.) | [2] |

| Boiling Point | 65-66 °C at 20 mmHg (lit.) | [2] |

| Refractive Index | n20/D 1.482 (lit.) | [2] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |

| SMILES String | NC1(CCCCC1)C#C | [2] |

| InChI Key | GDKOYYDQISQOMH-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing Pathway

The industrial and laboratory-scale synthesis of 1-Ethynylcyclohexylamine is typically a two-step process commencing from the readily available cyclohexanone. The logic behind this pathway is to first install the sterically demanding ethynyl group, followed by the conversion of the resulting tertiary alcohol into the primary amine.

Caption: Synthetic workflow for 1-Ethynylcyclohexylamine.

Step 1: Synthesis of the Precursor, 1-Ethynylcyclohexanol

The foundational step is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclohexanone. A classic and robust method involves reacting cyclohexanone with sodium acetylide in liquid ammonia. The strong basicity of the acetylide anion and the low temperature of liquid ammonia ensure an efficient reaction, yielding the tertiary alcohol, 1-Ethynylcyclohexanol (CAS 78-27-3).

Step 2: Amination via the Ritter Reaction

With the tertiary alcohol in hand, the most direct and well-established method for its conversion to the corresponding amine is the Ritter reaction. This reaction is particularly well-suited for tertiary alcohols, which can readily form a stable carbocation under strongly acidic conditions.

Causality of the Ritter Reaction: The mechanism hinges on the generation of a stable tertiary carbocation from 1-ethynylcyclohexanol in the presence of a strong acid like sulfuric acid. This highly electrophilic intermediate is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile solvent, typically acetonitrile. The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to yield the N-acetylated intermediate, which is then hydrolyzed to the final primary amine.

Caption: Simplified mechanism of the Ritter Reaction.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 1-Ethynylcyclohexylamine stems from the orthogonal reactivity of its two functional groups. This allows for sequential or, in some cases, one-pot modifications, making it a versatile scaffold for building diverse molecular libraries.

Reactions of the Amine Group:

The primary amine serves as a potent nucleophile and a handle for introducing a wide range of functionalities.

-

Amide Bond Formation: It readily reacts with activated carboxylic acids (e.g., acid chlorides, esters) to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary and tertiary amines, enabling the exploration of structure-activity relationships around the nitrogen atom.

-

N-Arylation/Alkylation: It can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

Reactions of the Ethynyl Group:

The terminal alkyne is a gateway to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with aryl or vinyl halides is a highly reliable method for constructing arylalkyne moieties.

-

"Click" Chemistry: The alkyne is a perfect partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and regioselective formation of 1,2,3-triazole rings, a common isostere in drug design.

-

Cyclization Reactions: The alkyne can act as an electrophile or nucleophile in various intramolecular or intermolecular cyclization cascades, providing rapid access to complex heterocyclic and spirocyclic systems. This is particularly valuable as increasing molecular three-dimensionality is a key strategy for improving drug-like properties.

Synergistic Reactivity in Heterocyclic Synthesis:

The true power of 1-Ethynylcyclohexylamine is realized when both functional groups are utilized in concert. It is an excellent starting material for the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals. For instance, it can be used to construct spiro-pyrrolines and other complex 1-azaspiro derivatives, which are of significant interest for their potential pharmacological properties. The rigid cyclohexyl ring pre-organizes the reactive groups in a specific spatial orientation, which can favor certain cyclization pathways and lead to high diastereoselectivity.

While not a direct precursor in its synthesis, the structural motif of a substituted cyclohexylamine is a key component in complex pharmaceutical agents like Cariprazine , an antipsychotic drug. The synthetic routes to such drugs rely on the availability of robust, functionalized cyclohexylamine intermediates, underscoring the industrial relevance of building blocks like 1-Ethynylcyclohexylamine.

Experimental Protocols: A Practical Guide

Protocol 1: Safe Handling and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all chemicals is paramount. 1-Ethynylcyclohexylamine is a flammable liquid and is corrosive, causing severe skin burns and eye damage. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a full-face shield, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and oxidizing agents.

-

Dispensing: Use a syringe or cannula for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture, especially for reactions sensitive to these conditions.

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. Dispose of the waste in a sealed, properly labeled container according to institutional guidelines.

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Protocol 2: Representative N-Acetylation (Amide Formation)

This protocol describes a standard procedure for the acylation of the primary amine, a fundamental transformation for this building block.

Objective: To synthesize N-(1-ethynylcyclohexyl)acetamide.

Materials:

-

1-Ethynylcyclohexylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA, 1.5 eq)

-

Acetyl Chloride (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, add 1-Ethynylcyclohexylamine (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.1 M solution).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.5 eq) to the solution dropwise with stirring.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. Causality: This addition should be slow to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(1-ethynylcyclohexyl)acetamide.

Conclusion

1-Ethynylcyclohexylamine is more than just a chemical intermediate; it is a strategic tool for modern organic synthesis and drug discovery. Its bifunctional nature, embedded within a rigid carbocyclic frame, provides chemists with a reliable and versatile platform for constructing novel and complex molecular entities. A thorough understanding of its properties, synthesis, and reactivity—as outlined in this guide—is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121691, 1-Ethynylcyclohexylamine. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 26). Ritter reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). 1-Ethynylcyclohexanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Google Patents. (2014). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

-

American Chemical Society. (2017). Safety in Academic Chemistry Laboratories, 8th Edition. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethynylcyclohexylamine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-ethynylcyclohexylamine (CAS No: 30389-18-5).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of the molecule. By integrating detailed spectral interpretation with established experimental protocols, this guide serves as an authoritative resource for the structural elucidation and quality assessment of 1-ethynylcyclohexylamine, a valuable building block in organic synthesis.[2] The causality behind experimental choices and data interpretation is explained to provide field-proven insights, ensuring a self-validating system of analysis.

Introduction and Molecular Structure

1-Ethynylcyclohexylamine, with the molecular formula C₈H₁₃N and a molecular weight of 123.20 g/mol , is a bifunctional organic compound featuring a primary amine and a terminal alkyne group attached to a cyclohexane ring.[2][3] This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and novel materials.[2]

Accurate structural confirmation and purity assessment are paramount for its application in synthesis. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of 1-ethynylcyclohexylamine.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in 1-ethynylcyclohexylamine are numbered as shown in the diagram below. This numbering scheme will be used consistently for all spectral assignments.

Figure 1: Molecular Structure of 1-Ethynylcyclohexylamine. This diagram illustrates the chemical structure with a systematic numbering convention for carbon and nitrogen atoms used for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-ethynylcyclohexylamine, both ¹H and ¹³C NMR are essential for complete structural verification.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. The key structural features giving rise to signals are the amine (-NH₂), the cyclohexyl ring protons, and the terminal alkyne proton (-C≡CH).

Expected ¹H NMR Signals:

-

-NH₂ Protons (N⁹-H): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Cyclohexyl Protons (C²-H₂ to C⁶-H₂): The ten protons on the cyclohexane ring are diastereotopic and will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.

-

Ethynyl Proton (C⁸-H): The proton attached to the sp-hybridized carbon is expected to be a sharp singlet in a distinct region of the spectrum.

Table 1: Summary of ¹H NMR Spectral Data

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexyl Protons | ~1.20 - 1.80 | Multiplet (m) |

| Amine Protons (-NH₂) | ~1.54 | Broad Singlet (br s) |

| Ethynyl Proton (-C≡CH) | ~2.18 | Singlet (s) |

| Note: Chemical shifts are approximate and can vary based on solvent and instrument parameters. Data is aggregated from typical values for similar structures.[3][4][5] |

Interpretation and Causality: The complexity of the cyclohexyl proton signals arises from the rigid chair conformation of the ring, which results in distinct chemical environments for the axial and equatorial protons. These protons exhibit complex spin-spin coupling with each other, leading to the observed broad multiplet. The amine protons often exchange with trace amounts of water or with each other, which averages out their coupling and typically results in a broad signal. The terminal alkyne proton is magnetically isolated from the cyclohexyl protons (separated by four bonds), and thus appears as a sharp singlet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

-

Quaternary Carbon (C¹): The sp³ carbon bonded to the amine and ethynyl groups.

-

Cyclohexyl Carbons (C², C³, C⁴, C⁵, C⁶): Due to molecular symmetry, the five CH₂ carbons of the ring are expected to produce three distinct signals (C²/C⁶, C³/C⁵, and C⁴).

-

Alkynyl Carbons (C⁷, C⁸): Two distinct signals are expected for the two sp-hybridized carbons of the ethynyl group.

Table 2: Summary of ¹³C NMR Spectral Data

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C⁴ | ~25.5 |

| C³/C⁵ | ~26.0 |

| C²/C⁶ | ~39.0 |

| C¹ | ~52.5 |

| C⁸ | ~72.0 |

| C⁷ | ~88.0 |

| Note: Chemical shifts are approximate and based on database information.[3] |

Interpretation and Causality: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atom. The quaternary carbon (C¹) is significantly deshielded due to its substitution with two electronegative groups (amine and alkyne). The alkynyl carbons (C⁷ and C⁸) appear in a characteristic downfield region due to their sp-hybridization. The different chemical shifts for the cyclohexyl carbons (C², C³, C⁴) confirm the conformational rigidity of the ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Functional Groups and Expected Vibrational Frequencies:

-

N-H Stretch (Amine): Primary amines typically show two distinct stretching bands corresponding to symmetric and asymmetric vibrations.

-

≡C-H Stretch (Alkyne): The stretching of the bond between the sp-hybridized carbon and the terminal hydrogen gives a sharp, strong absorption.

-

C≡C Stretch (Alkyne): The carbon-carbon triple bond stretch is often weak but sharp.

-

C-H Stretch (Aliphatic): The C-H bonds of the cyclohexane ring will show strong absorptions just below 3000 cm⁻¹.

-

N-H Bend (Amine): The scissoring vibration of the -NH₂ group appears in the fingerprint region.

Table 3: Summary of Key IR Absorption Bands

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium, often two bands |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, sharp |

| C-H Stretch | Cyclohexyl (sp³) | 2850 - 2950 | Strong |

| C≡C Stretch | Alkyne | ~2100 | Weak to medium, sharp |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| Note: Wavenumber values are characteristic ranges. Data is compiled from public spectral databases.[1][3][6] |

Interpretation and Causality: The IR spectrum provides definitive evidence for the key functional groups. The sharp, strong peak around 3300 cm⁻¹ is a classic signature of a terminal alkyne C-H bond. This is often accompanied by the N-H stretching bands of the primary amine in the same region. The weak but sharp absorption around 2100 cm⁻¹ confirms the presence of the C≡C triple bond. The strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the saturated cyclohexane ring. The combination of these specific bands provides a unique fingerprint for 1-ethynylcyclohexylamine.

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental procedures are essential.

General Spectroscopic Workflow

The logical flow for the characterization of 1-ethynylcyclohexylamine involves a systematic application of spectroscopic techniques to confirm its identity and purity.

Figure 2: Spectroscopic Characterization Workflow. This diagram outlines the process from sample preparation to final structural validation using complementary spectroscopic techniques.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 1-ethynylcyclohexylamine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity and sharp spectral lines.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a single drop of neat 1-ethynylcyclohexylamine liquid directly onto the ATR crystal.[3]

-

Spectrum Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete and unambiguous characterization of 1-ethynylcyclohexylamine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct environments of the cyclohexyl, amine, and ethynyl moieties. The IR spectrum provides definitive evidence for the presence of the key N-H and C≡C-H functional groups. This guide establishes a clear framework for the analysis and validation of this important synthetic intermediate, underscoring the synergistic power of modern spectroscopic techniques.

References

-

PubChem. (n.d.). 1-Ethynylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethynylcyclohexylamine. John Wiley & Sons, Inc. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethynylcyclohexylamine - Optional[1H NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). 1-ethynylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phase change data for 1-ethynylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1-ethynylcyclohexylamine [webbook.nist.gov]

- 2. 1-Ethynylcyclohexylamine 98 30389-18-5 [sigmaaldrich.com]

- 3. 1-Ethynylcyclohexylamine | C8H13N | CID 121691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-ETHYNYLCYCLOHEXYLAMINE(30389-18-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

A Technical Guide to 1-Ethynylcyclohexylamine for Advanced Research

This guide provides an in-depth analysis of 1-Ethynylcyclohexylamine (CAS No: 30389-18-5), a versatile chemical intermediate crucial for professionals in research, chemical synthesis, and drug development. We will explore its commercial availability, synthesis protocols, applications, and essential safety procedures, offering field-proven insights beyond standard catalog data.

Introduction to a Versatile Building Block

1-Ethynylcyclohexylamine is a specialty chemical building block characterized by a cyclohexyl core functionalized with both a primary amine and a terminal alkyne group.[1] This unique bifunctional structure makes it a highly valuable reagent in organic synthesis. It is a flammable and corrosive liquid at room temperature.[2]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₃N[1]

Its strategic importance lies in the reactive handles it offers: the nucleophilic amine allows for amide bond formation and other standard amine chemistries, while the terminal alkyne is a gateway to powerful coupling reactions, most notably Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4]

Commercial Availability and Procurement

1-Ethynylcyclohexylamine is readily available from several major chemical suppliers, primarily intended for research and development purposes. It is typically offered at purities suitable for most synthetic applications. When procuring this reagent, it is critical to obtain a Certificate of Analysis (CoA) to verify purity and identify potential contaminants that could interfere with sensitive catalytic reactions.

| Supplier | Product Name/Number | Typical Purity/Assay |

| Sigma-Aldrich (Merck) | 1-Ethynylcyclohexylamine | 98% |

| Fisher Scientific | 1-Ethynylcyclohexylamine | Information not specified |

| BenchChem | 1-Ethynylcyclohexylamine | Information not specified |

This table is a representative summary. Researchers should always consult the supplier's most current catalog for detailed specifications.

Synthesis Pathway and Protocol

While commercially available, understanding the synthesis of 1-Ethynylcyclohexylamine provides critical insights into potential impurities and informs its application. The most logical and established route is a two-step process starting from cyclohexanone.

Synthesis Workflow Overview

The synthesis begins with the ethynylation of cyclohexanone to form the tertiary alcohol precursor, 1-ethynylcyclohexanol. This intermediate is then converted to the target primary amine. The Ritter reaction is a classic and effective method for achieving this transformation on a tertiary alcohol.[3][5]

Detailed Experimental Protocol (Representative)

This protocol describes a plausible laboratory-scale synthesis. Causality: Each step is chosen to efficiently generate the required intermediate while managing reactivity and facilitating purification.

Step 1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

-

Principle: This is a standard nucleophilic addition to a carbonyl. A strong base is required to deprotonate acetylene, creating a potent acetylide nucleophile that attacks the electrophilic carbonyl carbon of cyclohexanone.[6]

-

Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous solvent (e.g., liquid ammonia or THF).

-

Introduce a strong base, such as sodium amide or sodium hydride.

-

Bubble acetylene gas through the solution or add a protected acetylene source. The formation of the sodium acetylide salt will be evident.

-

Cool the reaction mixture (typically to -33°C for liquid ammonia or -78°C for THF).

-

Slowly add cyclohexanone dropwise via a syringe. Rationale: A slow, controlled addition prevents an excessive exotherm and minimizes side reactions.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to ensure complete conversion.

-

Quench the reaction carefully by adding an aqueous solution of ammonium chloride. Rationale: This protonates the resulting alkoxide and neutralizes any remaining base in a controlled manner.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethynylcyclohexanol, which can be purified by distillation or chromatography.[2]

-

Step 2: Synthesis of 1-Ethynylcyclohexylamine via the Ritter Reaction

-

Principle: The Ritter reaction converts the tertiary alcohol into a primary amine.[5][7] A strong acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. This electrophilic carbocation is trapped by the nitrile nitrogen. The resulting nitrilium ion is then hydrolyzed to an amide, which is subsequently cleaved to yield the primary amine.[3]

-

Methodology:

-

To a flask containing a nitrile (e.g., acetonitrile) cooled in an ice bath, slowly add concentrated sulfuric acid. Caution: This is highly exothermic.

-

Once the mixture is cool, add the 1-ethynylcyclohexanol from Step 1 dropwise while maintaining a low temperature. Rationale: The strong acid environment promotes the formation of the tertiary carbocation at the cyclohexyl ring. The alkyne group is generally stable under these conditions.

-

Stir the reaction at room temperature until analysis (e.g., TLC or GC-MS) shows consumption of the starting alcohol.

-

Carefully pour the reaction mixture over ice and neutralize with a strong base (e.g., NaOH solution) to initiate hydrolysis of the intermediate amide.

-

Extract the aqueous layer with an organic solvent.

-

Wash, dry, and concentrate the organic extracts to yield the crude 1-Ethynylcyclohexylamine.

-

Purify the final product by vacuum distillation to achieve high purity.[2]

-

Applications in Drug Discovery and Chemical Biology

The dual functionality of 1-Ethynylcyclohexylamine makes it a powerful tool for medicinal chemists and researchers.

Scaffold for Complex Molecule Synthesis

The amine group serves as a convenient attachment point for building molecular complexity through amide couplings, reductive aminations, or sulfonamide formations. The rigid cyclohexyl ring provides a defined three-dimensional scaffold, which is often desirable in drug design to control the spatial orientation of pharmacophoric groups. It has been used as a substrate in various reactions and in the synthesis of complex bicyclic and tetracyclic compounds.[3]

A Key Component in Click Chemistry

The most significant application in modern drug discovery is the use of the terminal alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This highly efficient and bio-orthogonal reaction allows for the covalent linking of the 1-ethynylcyclohexylamine-containing fragment to another molecule functionalized with an azide group.

Use Case: A researcher can synthesize a library of compounds by coupling various azide-containing fragments (e.g., peptides, fluorescent dyes, or other small molecules) to 1-Ethynylcyclohexylamine. This modular approach accelerates the discovery of new bioactive compounds.[4]

Safety, Handling, and Storage

1-Ethynylcyclohexylamine is a hazardous chemical that requires strict safety protocols.[1][6]